1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea
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Overview
Description
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzofuran ring, a methoxyethyl group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Benzofuran-2-yl Intermediate: The benzofuran ring is synthesized through cyclization reactions involving phenol derivatives and acetic anhydride.
Formation of Methoxyethyl Intermediate: The methoxyethyl group is introduced via alkylation reactions using methoxyethyl halides.
Coupling with Difluorophenyl Isocyanate: The final step involves the reaction of the benzofuran-2-yl and methoxyethyl intermediates with 2,6-difluorophenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-phenylurea: Lacks the difluorophenyl group, resulting in different chemical properties.
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,4-difluorophenyl)urea: Similar structure but with different fluorine substitution pattern.
Uniqueness
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-24-16(15-9-11-5-2-3-8-14(11)25-15)10-21-18(23)22-17-12(19)6-4-7-13(17)20/h2-9,16H,10H2,1H3,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWODPUAFRNQQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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